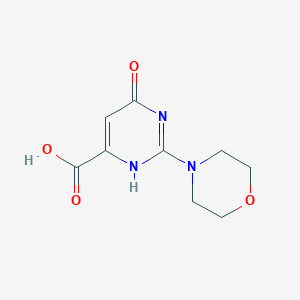
2-morpholin-4-yl-4-oxo-1H-pyrimidine-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “2-morpholin-4-yl-4-oxo-1H-pyrimidine-6-carboxylic acid” is a chemical entity with specific properties and applications. It is important to understand its structure, synthesis, reactions, and applications to fully appreciate its significance in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “2-morpholin-4-yl-4-oxo-1H-pyrimidine-6-carboxylic acid” involves specific chemical reactions and conditions. The detailed synthetic routes and reaction conditions are crucial for producing this compound with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: “2-morpholin-4-yl-4-oxo-1H-pyrimidine-6-carboxylic acid” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by common reagents and specific conditions that promote the desired transformations.
Common Reagents and Conditions: The reactions involving “this compound” typically use reagents such as oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions may include specific temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed: The major products formed from the reactions of “this compound” depend on the type of reaction and the reagents used. These products are often characterized by their unique chemical structures and properties.
Scientific Research Applications
Comprehensive Description: “2-morpholin-4-yl-4-oxo-1H-pyrimidine-6-carboxylic acid” has a wide range of scientific research applications. In chemistry, it may be used as a reagent or intermediate in various synthetic processes. In biology and medicine, it could be studied for its potential therapeutic effects or as a tool for understanding biological pathways. In industry, “this compound” might be utilized in the production of specific materials or chemicals.
Mechanism of Action
Molecular Targets and Pathways: The mechanism of action of “2-morpholin-4-yl-4-oxo-1H-pyrimidine-6-carboxylic acid” involves its interaction with specific molecular targets and pathways. Understanding these interactions is crucial for elucidating how the compound exerts its effects, whether in a biological system or a chemical reaction.
Comparison with Similar Compounds
Comparison and Uniqueness: Comparing “2-morpholin-4-yl-4-oxo-1H-pyrimidine-6-carboxylic acid” with similar compounds helps highlight its unique properties and applications. Similar compounds may share structural features or reactivity patterns, but “this compound” may possess distinct characteristics that make it particularly valuable for certain applications.
List of Similar Compounds: Some similar compounds to “this compound” include those with related chemical structures or functional groups
This detailed article provides a comprehensive overview of “this compound”, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-morpholin-4-yl-4-oxo-1H-pyrimidine-6-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O4/c13-7-5-6(8(14)15)10-9(11-7)12-1-3-16-4-2-12/h5H,1-4H2,(H,14,15)(H,10,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAKRORAZIKZALJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=O)C=C(N2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=NC(=O)C=C(N2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














